Distinct Electrochemical Oxidation Peak Potential Differentiates tert-Amyl-tert-octylamine from Symmetric Hindered Amines
Under identical cyclic voltammetry conditions, tert-amyl-tert-octylamine exhibits a unique oxidation peak potential that differs substantially from both symmetric and less-bulky hindered amine analogs. In a study directly comparing four hindered secondary alkyl amines in CH₃CN/0.1 M Bu₄NPF₆ at a platinum electrode (scan rate 0.1 V s⁻¹, vs. SCE), the oxidation peak potentials (Eₚ) were recorded as follows: di-tert-butylamine (1) Eₚ = 1.18 V; tert-amyl-tert-butylamine (2) Eₚ = 1.12 V; di-tert-amylamine (3) Eₚ = 1.08 V; and tert-amyl-tert-octylamine (4) Eₚ = 1.05 V [1]. The 0.13 V lower oxidation potential of tert-amyl-tert-octylamine compared to di-tert-butylamine reflects its enhanced susceptibility to anodic oxidation driven by the asymmetric, highly branched substitution pattern [1].
| Evidence Dimension | Anodic oxidation peak potential (Eₚ) |
|---|---|
| Target Compound Data | Eₚ = 1.05 V |
| Comparator Or Baseline | di-tert-butylamine: Eₚ = 1.18 V; tert-amyl-tert-butylamine: Eₚ = 1.12 V; di-tert-amylamine: Eₚ = 1.08 V |
| Quantified Difference | 0.13 V lower than di-tert-butylamine; 0.07 V lower than tert-amyl-tert-butylamine; 0.03 V lower than di-tert-amylamine |
| Conditions | CH₃CN / 0.1 M Bu₄NPF₆; Pt electrode; scan rate 0.1 V s⁻¹; vs. SCE |
Why This Matters
The distinct oxidation potential dictates the required applied potential in electrosynthesis and determines compatibility with other redox-active components in a given reaction system.
- [1] Gallardo I, Vila N. Electrosynthesis of hindered alkyl diamines: evidence for an electrocatalytic anodic mechanism. J Org Chem. 2008;73(17):6647-6656. View Source
